molecular formula C7H7ClOS B1352008 2-Chloro-1-(5-methylthiophen-2-yl)ethanone CAS No. 31772-42-6

2-Chloro-1-(5-methylthiophen-2-yl)ethanone

Cat. No.: B1352008
CAS No.: 31772-42-6
M. Wt: 174.65 g/mol
InChI Key: IQLSTLPOEOWEOC-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methylthiophen-2-yl)ethanone is an organic compound with the molecular formula C(_7)H(_7)ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro group and a methyl group attached to the thiophene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(5-methylthiophen-2-yl)ethanone can be synthesized through several methods. One common method involves the chlorination of 1-(5-methylthiophen-2-yl)ethanone using thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)). The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-methylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH(_3)CN).

    Reduction: Sodium borohydride (NaBH(_4)) in methanol or lithium aluminum hydride (LiAlH(_4)) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO(_4)) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-chloro-1-(5-methylthiophen-2-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(5-methylthiophen-2-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(5-methylthiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as an intermediate in the synthesis of drug candidates for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-methylthiophen-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, the methyl group is oxidized to a carboxylic acid. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(thiophen-2-yl)ethanone: Lacks the methyl group on the thiophene ring.

    2-Bromo-1-(5-methylthiophen-2-yl)ethanone: Contains a bromo group instead of a chloro group.

    1-(5-Methylthiophen-2-yl)ethanone: Lacks the chloro group.

Uniqueness

2-Chloro-1-(5-methylthiophen-2-yl)ethanone is unique due to the presence of both a chloro group and a methyl group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-1-(5-methylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLSTLPOEOWEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407041
Record name 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31772-42-6
Record name 2-Chloro-1-(5-methylthiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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